CAS 298202-25-2 chemical structure and molecular weight
CAS 298202-25-2 chemical structure and molecular weight
Title: Technical Monograph: IRBP (1-20) Human Peptide (CAS 298202-25-2) Subtitle: Structural Characterization, Immunogenicity, and Protocols for Experimental Autoimmune Uveoretinitis (EAU)[1]
Executive Summary
CAS 298202-25-2 , chemically identified as IRBP (1-20), human , is a synthetic dodecapeptide fragment derived from the N-terminus of the Interphotoreceptor Retinoid-Binding Protein (IRBP/RBP3).[1] It is a critical reagent in ocular immunology, specifically engineered to induce Experimental Autoimmune Uveoretinitis (EAU) in H-2ᵇ haplotype mice (e.g., C57BL/6), a strain previously considered resistant to IRBP-induced uveitis.[1]
This guide provides a comprehensive technical analysis of the peptide, from its physicochemical properties and synthesis to its specific mechanism of action in breaking the blood-retina barrier (BRB).
Chemical Identity & Physicochemical Properties
The peptide corresponds to the first 20 amino acids of the human IRBP precursor.[2] It is amphipathic, containing a mix of hydrophobic leucine/valine clusters and charged termini, which dictates its solubility and MHC binding affinity.
| Property | Technical Specification |
| Chemical Name | IRBP (1-20), human |
| CAS Number | 298202-25-2 |
| Sequence (1-Letter) | GPTHLFQPSLVLDMAKVLLD |
| Sequence (3-Letter) | Gly-Pro-Thr-His-Leu-Phe-Gln-Pro-Ser-Leu-Val-Leu-Asp-Met-Ala-Lys-Val-Leu-Leu-Asp |
| Molecular Formula | C₁₀₁H₁₆₄N₂₄O₂₈S |
| Molecular Weight | 2194.59 g/mol (Average) |
| Isoelectric Point (pI) | ~5.8 (Theoretical) |
| Net Charge (pH 7.0) | -1 (approximate; 3 Asp vs 1 Lys + 1 His) |
| Solubility | Water (up to ~8 mg/mL); 10% Acetonitrile/H₂O; DMSO (up to 100 mg/mL) |
| Appearance | White to off-white lyophilized powder |
Structural Analysis & Synthesis
Sequence Architecture
The sequence GPTHLFQPSLVLDMAKVLLD exhibits distinct structural motifs:
-
N-Terminal (GPTH): The Gly-Pro motif often induces a turn, potentially exposing the subsequent residues for MHC binding.[1]
-
Hydrophobic Core (LVL...VLL): The presence of multiple Leucine (L) and Valine (V) residues creates a strong hydrophobic face.[1] This is critical for anchoring into the MHC Class II (I-Aᵇ) groove but also contributes to aggregation risks during synthesis and storage.[1]
-
C-Terminal (Asp): The acidic tail aids in solubility but requires care during synthesis to prevent aspartimide formation.[1]
Solid-Phase Peptide Synthesis (SPPS) Protocol
Due to the hydrophobic stretches, standard Fmoc-SPPS requires optimization to prevent chain aggregation (beta-sheet formation) on the resin.[1]
Recommended Workflow:
-
Resin: Wang resin or Rink Amide (depending on desired C-term acid or amide).[1]
-
Coupling Reagents: HBTU/DIEA or DIC/Oxyma for higher efficiency.
-
Deprotection: 20% Piperidine in DMF.
-
Cleavage: 95% TFA, 2.5% TIS, 2.5% H₂O. Note: Methionine (M) at position 14 is susceptible to oxidation; perform cleavage under nitrogen.[1]
Figure 1: Optimized SPPS cycle for IRBP (1-20). Note the iterative loop for chain elongation.
Mechanism of Action: EAU Induction[3][5][6]
The primary application of CAS 298202-25-2 is the induction of uveitis in C57BL/6 mice. Historically, these mice were resistant to bovine IRBP. However, the human IRBP (1-20) sequence contains a cryptic epitope with high affinity for the I-Aᵇ MHC Class II molecule .
Pathogenic Pathway[1][5]
-
Immunization: The peptide is emulsified in Complete Freund's Adjuvant (CFA) to create a depot effect and stimulate innate immunity via TLRs.
-
Antigen Presentation: Dendritic cells present the peptide on MHC-II to naïve CD4+ T cells in draining lymph nodes.
-
Differentiation: In the presence of Pertussis Toxin (PTX), the T-cell response skews heavily toward Th1 (IFN-γ) and Th17 (IL-17) lineages.[1]
-
Breach: Activated T-cells migrate to the eye, cross the Blood-Retina Barrier (BRB), and recognize endogenous IRBP.
-
Damage: Recruitment of macrophages and neutrophils leads to photoreceptor destruction and retinal folding.
Figure 2: Pathogenic cascade of IRBP (1-20) induced Experimental Autoimmune Uveoretinitis.[1]
Experimental Protocols
Solubility & Handling
-
Primary Solvent: Sterile distilled water. The peptide is generally soluble up to ~8 mg/mL.
-
Troubleshooting: If the solution appears cloudy (due to hydrophobic aggregation), add 10% Acetic Acid dropwise (if basic residues dominate) or NH₄OH (if acidic).[1] For this specific sequence (Net charge ~ -1), a slight pH adjustment to pH 8-9 with ammonia water can aid dissolution.[1] Alternatively, dissolve in a minimal volume of DMSO before diluting with PBS.
-
Storage: Lyophilized powder is stable at -20°C for 1 year. Reconstituted aliquots must be stored at -80°C. Avoid freeze-thaw cycles.
EAU Induction Protocol (C57BL/6 Model)
-
Reagents:
-
Procedure:
-
Emulsification: Mix peptide solution 1:1 with CFA. Emulsify until a stable "water-in-oil" consistency is achieved (drop test: a drop should not disperse on water).[1]
-
Injection (Day 0): Inject 100 µL of emulsion subcutaneously (s.c.) distributed over two sites (e.g., base of tail/flank). Total peptide dose: 200-300 µ g/mouse .[1][4][5][6]
-
Co-Adjuvant (Day 0): Inject 0.5-1.0 µg PTX intraperitoneally (i.p.).
-
Readout: Clinical signs (fundoscopy) typically appear by Day 14-21 .[1]
-
References
-
Avichezer, D., et al. (2000). "Identification of a new epitope of human IRBP that induces autoimmune uveoretinitis in mice of the H-2b haplotype."[7] Investigative Ophthalmology & Visual Science, 41(1), 127-131.[1][6] Link
-
Caspi, R. R. (2010). "A look at autoimmunity and inflammation in the eye." Journal of Clinical Investigation, 120(9), 3073–3083.[1] Link
-
MedChemExpress. "IRBP (1-20), human - Product Information." Link
-
Cayman Chemical. "IRBP (1-20) (human, rat) (trifluoroacetate salt) Product Data."[1] Link
-
Relvas, L. J., et al. (2015). "P2Y2R Deficiency Attenuates Experimental Autoimmune Uveitis Development."[3] PLOS ONE, 10(2): e0116518.[1][3] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. genscript.jp [genscript.jp]
- 3. P2Y2R Deficiency Attenuates Experimental Autoimmune Uveitis Development | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a new epitope of human IRBP that induces autoimmune uveoretinitis in mice of the H-2b haplotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iscabiochemicals.com [iscabiochemicals.com]
